1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride
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Overview
Description
This compound is a derivative of butanol, which is an alcohol, and it contains a 1,2,3-triazole ring, which is a type of heterocycle commonly found in many pharmaceuticals and agrochemicals . The presence of the amino group (-NH2) and the hydroxyl group (-OH) suggests that it might have interesting chemical properties and potential applications.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. The hydroxyl group (-OH) could potentially undergo reactions typical of alcohols, such as esterification or dehydration . The amino group (-NH2) could engage in reactions such as amide formation.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar hydroxyl (-OH) and amino (-NH2) groups would likely make it more soluble in polar solvents . The exact melting point, boiling point, and other physical properties would need to be determined experimentally.Scientific Research Applications
Triazole Derivatives in Antiseizure Therapeutics
1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride belongs to the class of triazole compounds, which have garnered significant interest in medicinal chemistry, especially in the field of antiseizure therapeutics. Triazole derivatives, including 1,2,4-triazole, have been recognized for their distinct niche in heterocyclic chemistry, exhibiting a variety of properties and bioactivities. The development of triazole compounds as pharmaceuticals, particularly as potential antiseizure drugs, has been explored, with these compounds demonstrating promising potential value in this therapeutic area. The systematic review of literature highlights the role of 1,2,4-triazoles in the design and development of antiseizure agents, indicating their significance as a pharmacophore with potential therapeutic applications (Wang, Quan, & Liu, 2022).
Future Directions
Properties
IUPAC Name |
1-[4-(aminomethyl)triazol-1-yl]butan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-2-7(12)5-11-4-6(3-8)9-10-11;;/h4,7,12H,2-3,5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYAGBKYLQSFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=C(N=N1)CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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